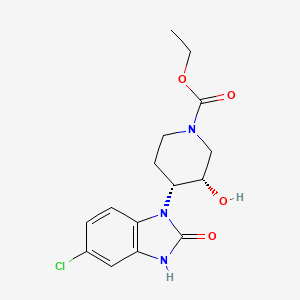

Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate

Description

Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate (CAS: 53786-46-2) is a synthetic benzimidazolone-piperidine derivative with a molecular formula of C₁₅H₁₈ClN₃O₃ and a molecular weight of 323.77 g/mol . The compound features a cis-configuration of the 5-chloro-2-oxobenzimidazol-1-yl and 3-hydroxyl groups on the piperidine ring, distinguishing it from trans-isomers and structurally related analogs. Its logP value of 1.35 suggests moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

The addition of the 3-hydroxyl group may modulate receptor binding affinity or selectivity compared to non-hydroxylated derivatives .

Properties

CAS No. |

83763-16-0 |

|---|---|

Molecular Formula |

C15H18ClN3O4 |

Molecular Weight |

339.77 g/mol |

IUPAC Name |

ethyl (3S,4R)-4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H18ClN3O4/c1-2-23-15(22)18-6-5-12(13(20)8-18)19-11-4-3-9(16)7-10(11)17-14(19)21/h3-4,7,12-13,20H,2,5-6,8H2,1H3,(H,17,21)/t12-,13+/m1/s1 |

InChI Key |

BNSLBTZIWVECNG-OLZOCXBDSA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@H]([C@H](C1)O)N2C3=C(C=C(C=C3)Cl)NC2=O |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)O)N2C3=C(C=C(C=C3)Cl)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazole Intermediate

The benzimidazole core with a chlorine substituent at position 5 is typically prepared via chlorination or starting from 5-chloro-substituted benzoic acid derivatives. Two main approaches are reported:

Chlorination of benzimidazole derivatives : Treatment of 2-chloro-1H-benzimidazole with phosphorus oxychloride under reflux with hydrogen chloride gas yields 5-chloro derivatives with good yields (~77%) after purification.

Alkylation of 2-chloro-1H-benzimidazole : Using sodium hydride (NaH) in N,N-dimethylformamide (DMF) followed by reaction with ethyl iodide or bromoethane introduces the ethyl group at the N-1 position of benzimidazole, yielding 2-chloro-1-ethylbenzimidazole intermediates with yields ranging from 61% to 92.7%.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination with POCl3 and HCl gas, reflux | 77% | Removal of excess POCl3 by rotary evaporation, extraction, and crystallization | |

| Alkylation with NaH and ethyl iodide in DMF at 0°C to room temp | 61-92.7% | Purification by column chromatography or recrystallization |

Synthesis of the Piperidine Moiety with Hydroxyl Substitution

The piperidine ring bearing a hydroxyl group at the 3-position and an ethyl carboxylate at the nitrogen is prepared separately, often starting from commercially available piperidine derivatives or via functional group transformations such as:

- Hydroxylation at the 3-position of piperidine.

- Esterification of the piperidine nitrogen with ethyl chloroformate or similar reagents to form the carboxylate ester.

The stereochemical control to obtain the cis isomer is achieved by careful selection of reaction conditions, including temperature, solvent, and catalysts.

Coupling of Benzimidazole and Piperidine Units

The key step involves the condensation or nucleophilic substitution reaction between the benzimidazole intermediate and the piperidine derivative:

Condensation Reaction : The 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazole derivative reacts with 3-amino-1-ethylpiperidine or its hydroxylated analog under reflux in ethanol or n-butanol for extended periods (24–72 hours) to form the coupled product.

Catalysts and Conditions : Acidic or basic catalysts may be used to promote the reaction. The reaction temperature is typically maintained at reflux (around 78°C for ethanol) with stirring.

Purification : The crude product is purified by recrystallization or chromatographic techniques such as preparative HPLC on silica gel with isopropyl alcohol as eluent. The final product is often isolated as a fumarate salt to improve stability and crystallinity.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Reaction of 3-amino-1-ethylpiperidine with 2-chloro-1-ethylbenzimidazole in ethanol, reflux 72 h | ~25% conversion initially | Extended reflux in n-butanol improves yield | |

| Purification by preparative HPLC and salt formation with fumaric acid | Isolated yield ~50-70% | Melting point 189-191°C for fumarate salt |

Reaction Mechanism and Stereochemical Considerations

- The nucleophilic amine group on the piperidine attacks the electrophilic carbon adjacent to the benzimidazole nitrogen, displacing the chlorine substituent.

- The cis configuration at the 3-hydroxypiperidine ring is favored by reaction conditions that minimize epimerization, such as controlled temperature and solvent polarity.

- The hydroxyl group on the piperidine ring can be deprotonated under basic conditions, enhancing nucleophilicity for further functionalization if needed.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazole | POCl3, HCl gas, reflux | 77 | Chlorination step |

| 2 | 2-Chloro-1-ethylbenzimidazole | NaH, ethyl iodide, DMF, 0°C to RT | 61-92.7 | Alkylation step |

| 3 | 3-Hydroxypiperidine derivative | Hydroxylation, esterification | Variable | Commercial or synthesized |

| 4 | Coupled product (Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate) | Reflux in ethanol/n-butanol, purification by HPLC | 50-70 | Salt formation improves isolation |

Research Findings and Optimization Notes

- Reaction times are long (up to 72 hours) to ensure complete conversion and stereochemical purity.

- Solvent choice (ethanol vs. n-butanol) affects solubility and reaction rate.

- Use of preparative HPLC is critical for isolating the pure cis isomer.

- The compound is stable under standard lab conditions but sensitive to strong acids/bases that may hydrolyze the ester or degrade the benzimidazole ring.

- The presence of the chlorine substituent at position 5 enhances biological activity and influences reactivity during synthesis.

This detailed synthesis approach, combining classical nucleophilic substitution and condensation reactions with modern purification techniques, provides a robust method for preparing this compound with high purity and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: The chlorine atom in the benzimidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzimidazole core.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds similar to Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate exhibit anticancer properties. Studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the benzimidazole structure is often associated with the inhibition of tubulin polymerization, which is crucial for cancer cell division .

2. Neuropharmacological Effects

This compound may also have neuropharmacological implications. Benzimidazole derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. The ability to modulate these receptors suggests potential applications in treating mood disorders and anxiety .

3. Antimicrobial Properties

this compound has shown promise as an antimicrobial agent. Compounds in this class have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects .

Case Studies

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in asymmetric synthesis techniques have enhanced the efficiency of producing such compounds, making them more accessible for research and potential clinical use .

Mechanism of Action

The mechanism of action of Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors in the central nervous system.

Pathways Involved: Modulation of neurotransmitter pathways, inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzimidazolone-piperidine derivatives, which are frequently explored for their biological activity. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings:

Impact of Hydroxyl Group: The presence of the cis-3-hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like Ethyl 4-(5-chloro-2-oxobenzimidazol-1-yl)piperidine-1-carboxylate .

Pharmacological Targets: PLD Inhibitors: Halopemide (HLP) and VU0359595 (VU03) are PLD inhibitors with benzimidazolone-piperidine cores but differ in substituents (e.g., HLP’s 4-fluoro-benzamide vs. VU03’s bromo-cyclopropane group) . The target compound’s hydroxyl group could position it for distinct target engagement compared to these PLD-focused analogs.

Stereochemical Considerations :

The cis-configuration of the target compound contrasts with the trans-3-hydroxypiperidine in C37 . Stereochemistry often critically impacts drug-receptor interactions; cis-configurations may favor specific binding conformations.

Physicochemical Properties : The target compound’s logP (1.35) is lower than that of Halopemide (estimated logP >3 due to its benzamide group), suggesting improved aqueous solubility. This could translate to better oral bioavailability .

Biological Activity

Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate (CAS No. 96409-03-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological characterization, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzimidazole ring fused with a piperidine structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 323.78 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| CAS Number | 96409-03-9 |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available benzimidazole derivatives. The synthetic pathway often includes reactions such as alkylation and cyclization under controlled conditions to yield the desired product with high purity and yield .

This compound has been studied for its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

Antimicrobial Activity : Some derivatives of benzimidazole compounds have shown promising antibacterial and antifungal properties. The presence of the chloro group may enhance these activities by increasing lipophilicity, allowing better membrane penetration .

CNS Activity : Due to the piperidine moiety, the compound may interact with neurotransmitter systems. Compounds with similar structures have been reported to influence dopamine and serotonin receptors, suggesting potential use in treating neurological disorders .

Inhibition Studies : In vitro studies have indicated that related compounds can inhibit enzymes such as CYP3A4, which plays a crucial role in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Antitumor Activity : A study on benzimidazole derivatives indicated that certain compounds exhibited significant antitumor activity in xenograft models. These findings suggest that Ethyl cis-4-(5-chloro...) may possess similar properties .

- Reproductive Toxicity Studies : Research on similar chemical structures has shown potential reproductive toxicity at high doses. However, no significant effects were observed at lower doses in extended one-generation reproductive toxicity studies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of Ethyl cis-4-(5-chloro...) is crucial for its development as a therapeutic agent. Preliminary data suggest:

| Parameter | Observations |

|---|---|

| Absorption | Moderate; dependent on formulation |

| Distribution | High protein binding observed |

| Metabolism | Primarily hepatic via CYP450 enzymes |

| Excretion | Renal route predominates |

Toxicological assessments are necessary to evaluate the safety profile of this compound before clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl cis-4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-3-hydroxypiperidine-1-carboxylate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Coupling of 5-chloro-2,3-dihydro-2-oxo-1H-benzimidazole with a suitably substituted piperidine precursor (e.g., ethyl 3-hydroxypiperidine-1-carboxylate) via nucleophilic substitution or Mitsunobu reaction to install the benzimidazolone moiety .

- Step 2 : Verify regioselectivity and stereochemistry (cis-configuration) using NMR (e.g., NOESY for spatial proximity of hydroxyl and benzimidazolone groups) and X-ray crystallography .

- Intermediate characterization : Use HRMS (exact mass: 323.0605614) for molecular formula confirmation and HPLC for purity assessment .

Q. How can the stereochemical integrity of the cis-3-hydroxy group be maintained during synthesis?

- Methodology :

- Employ chiral auxiliaries or asymmetric catalysis during piperidine ring functionalization. For example, enzymatic resolution using lipases or esterases can selectively retain the desired enantiomer .

- Monitor stereochemical drift via chiral HPLC or polarimetry at each synthetic step .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Assign peaks for the benzimidazolone NH (δ ~10–12 ppm), piperidine protons (δ ~1.5–4.0 ppm), and hydroxyl group (δ ~3.5–5.0 ppm, broad). 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray crystallography : Use SHELX programs for structure refinement to confirm the cis-configuration and hydrogen-bonding networks .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad band ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzimidazolone-piperidine coupling step, and what side reactions should be mitigated?

- Methodology :

- Optimization : Screen solvents (DMF, THF) and bases (K₂CO₃, DBU) to enhance nucleophilicity of the benzimidazolone nitrogen. Microwave-assisted synthesis may reduce reaction time .

- Side reactions : Prevent N-alkylation of the benzimidazolone by using protecting groups (e.g., Boc) or sterically hindered bases .

- Analytical monitoring : Track byproducts via LC-MS and quantify using calibration curves .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazolone derivatives?

- Methodology :

- Target validation : Use competitive binding assays (e.g., PLD inhibition studies with halopemide analogs) to confirm specificity toward the intended target .

- Pharmacokinetic profiling : Compare metabolic stability (microsomal assays) and membrane permeability (Caco-2 models) to differentiate intrinsic activity from bioavailability effects .

- Structural analogs : Synthesize and test derivatives lacking the 3-hydroxyl or cis-configuration to isolate pharmacophoric features .

Q. How does the cis-3-hydroxy group influence molecular interactions in enzymatic or receptor-binding assays?

- Methodology :

- Docking studies : Perform molecular dynamics simulations using crystal structures of target proteins (e.g., PLD enzymes) to assess hydrogen-bonding and steric effects .

- Mutagenesis : Engineer mutations in binding pockets (e.g., His356 in PLD1) to evaluate the hydroxyl group's role in affinity .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding contributions .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

- Methodology :

- Catalyst selection : Test immobilized enzymes (e.g., Candida antarctica lipase B) or transition-metal catalysts (e.g., Ru-BINAP) for large-scale asymmetric reductions .

- Process intensification : Implement continuous-flow reactors to enhance mixing and heat transfer, minimizing racemization .

- Quality control : Use chiral stationary phase HPLC with UV/ECD detection for batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.